2,3,5-Trimethylpyrazine-D10 chemical properties
2,3,5-Trimethylpyrazine-D10 chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 2,3,5-Trimethylpyrazine-D10
This technical guide provides a comprehensive overview of the chemical and physical properties, analytical applications, and experimental methodologies related to 2,3,5-Trimethylpyrazine-D10. The content is specifically tailored for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.
Chemical and Physical Properties
2,3,5-Trimethylpyrazine-D10 is the deuterated isotopologue of 2,3,5-trimethylpyrazine (B81540), a naturally occurring heterocyclic aromatic compound associated with nutty and roasted aromas in cooked foods.[1][2] In this labeled variant, all ten hydrogen atoms have been substituted with deuterium, resulting in a significant mass shift that makes it an ideal internal standard for quantitative mass spectrometry.[1] Its physicochemical properties are nearly identical to its non-deuterated counterpart, ensuring similar behavior during sample extraction and chromatographic analysis.[1]
Chemical Identifiers
The following table summarizes the key chemical identifiers for 2,3,5-Trimethylpyrazine-D10.
| Identifier | Value |
| Chemical Name | 2,3,5-Trimethylpyrazine-d10 |
| Synonyms | 2,3,5-tris(Methyl-d3)pyrazine-6-d |
| CAS Number | 14667-55-1[1] |
| Molecular Formula | C₇D₁₀N₂[1][3] |
| Molecular Weight | 132.23 g/mol [1][3] |
| Isotopic Enrichment | ≥ 98 atom % D[1] |
Physical Properties
The physical properties of 2,3,5-Trimethylpyrazine-D10 are comparable to the unlabeled compound. The data for the non-deuterated form (2,3,5-Trimethylpyrazine) are provided below as a reference.
| Property | Value (for 2,3,5-Trimethylpyrazine) |
| Appearance | Colorless to pale yellow liquid[4][5] |
| Odor | Roasted nut, baked potato[4][6] |
| Boiling Point | 171 - 172 °C[5][7] |
| Density | 0.960 - 0.990 g/mL at 20°C[4][6] |
| Refractive Index | 1.500 - 1.509 at 20°C[4][6] |
| Flash Point | 54 °C[5] |
| Solubility | Soluble in water, oils, and organic solvents[4][6] |
Spectroscopic Data
While specific spectroscopic data for the D10 variant is not widely published, its mass spectrum is characterized by a +10 Da mass shift compared to the parent compound.[1] The following table provides reference spectroscopic data for the non-deuterated 2,3,5-Trimethylpyrazine.
| Spectroscopy | Key Data (for 2,3,5-Trimethylpyrazine) |
| Mass Spectrometry (EI) | Molecular Weight: 122.17 g/mol [6][8] |
| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 2.48 (s, 3H), 2.49 (s, 3H), 8.14 (s, 1H)[6] |
| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 20.94, 21.49, 21.92, 140.73, 148.92, 149.84, 151.08[6] |
Core Applications in Research and Development
The primary application of 2,3,5-Trimethylpyrazine-D10 is as a stable isotope-labeled internal standard for quantitative analysis.[1] Its use is critical in various fields:
-
Drug Metabolism Studies: In preclinical and clinical studies, it can be used to accurately quantify the metabolites of pyrazine-containing drug candidates.
-
Food and Flavor Chemistry: It is instrumental in tracking and quantifying the formation of 2,3,5-trimethylpyrazine in complex food matrices during processing and storage.[1]
-
Environmental Monitoring: Used for the precise measurement of volatile organic compounds (VOCs) in environmental samples.[1]
The use of a deuterated internal standard like 2,3,5-Trimethylpyrazine-D10 corrects for variations in sample preparation and matrix effects during analysis, thereby enhancing the precision and reliability of both GC-MS and LC-MS methods.[1][9]
Experimental Protocols
Quantification of 2,3,5-Trimethylpyrazine in a Sample Matrix via GC-MS
This protocol provides a general methodology for using 2,3,5-Trimethylpyrazine-D10 as an internal standard. Optimization will be required based on the specific matrix and instrumentation.
Objective: To accurately quantify the concentration of 2,3,5-trimethylpyrazine (analyte) in a given sample.
Materials:
-
Sample containing 2,3,5-trimethylpyrazine
-
2,3,5-Trimethylpyrazine-D10 (Internal Standard) solution of known concentration
-
2,3,5-Trimethylpyrazine (Analyte) standard for calibration curve
-
Appropriate extraction solvent (e.g., dichloromethane, methanol)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., DB-WAX)[10]
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the sample into a vial.
-
Spike the sample with a precise volume of the 2,3,5-Trimethylpyrazine-D10 internal standard solution.
-
Add the extraction solvent to the vial.
-
Vortex or sonicate the sample for a set period to ensure thorough extraction.
-
Centrifuge the sample to separate the organic layer.
-
-
Extraction and Concentration:
-
Carefully transfer the organic supernatant to a clean vial.
-
Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards containing known concentrations of the analyte (2,3,5-trimethylpyrazine).
-
Spike each calibration standard with the same amount of the internal standard (2,3,5-Trimethylpyrazine-D10) as used for the samples.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample and each calibration standard into the GC-MS.
-
Example GC Conditions:
-
Example MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Analyte): m/z corresponding to key fragments of 2,3,5-trimethylpyrazine.
-
Ions to Monitor (Internal Standard): m/z corresponding to key fragments of 2,3,5-Trimethylpyrazine-D10.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in all samples and calibration standards.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
-
Diagrams and Workflows
Stable Isotope Dilution Analysis (SIDA) Workflow
The following diagram illustrates the general workflow for quantitative analysis using 2,3,5-Trimethylpyrazine-D10 as an internal standard.
Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).
Simplified Metabolic Pathway of 2,3,5-Trimethylpyrazine
This diagram shows the metabolic conversion of 2,3,5-trimethylpyrazine, a process where the D10-labeled version serves as a crucial tool for quantifying the resulting metabolites.
Caption: Metabolic pathway of 2,3,5-Trimethylpyrazine.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. 2,3,5-Trimethylpyrazine - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2,3,5-TRIMETHYLPYRAZINE [ventos.com]
- 5. fishersci.com [fishersci.com]
- 6. Trimethylpyrazine | C7H10N2 | CID 26808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Pyrazine, trimethyl- [webbook.nist.gov]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
